![molecular formula C14H11N3O3 B13670716 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a nitrophenyl group at the 2nd position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminopyridine and 2-nitrobenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and more complex fused heterocycles.
Scientific Research Applications
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases like tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine include:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
2-Phenylimidazo[1,2-a]pyridine: Used in various biological studies for its interaction with enzymes.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Explored for its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3N+[O-]
The unique structure of this compound, featuring a methoxy group and a nitrophenyl substituent, contributes to its diverse pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. The nitrophenyl group is crucial for binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of enzymes involved in critical metabolic pathways, leading to therapeutic effects.
Antibacterial Properties
Studies have shown that this compound exhibits antibacterial activity against several pathogens. Its mechanism involves the inhibition of bacterial enzymes essential for survival and replication.
Anticancer Activity
The compound also displays promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against MCF-7 (breast cancer) cells with an IC50 value indicating significant cytotoxicity:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | MCF-7 | 90.97 |
This indicates that at higher concentrations, the compound effectively reduces cell viability in a dose-dependent manner.
Anti-Tuberculosis Activity
Recent evaluations have highlighted its potential as an anti-tubercular agent. Compounds related to the imidazo[1,2-a]pyridine family have shown minimum inhibitory concentrations (MICs) in the range of 0.05−≤100μg/mL against Mycobacterium tuberculosis strains . This positions this compound as a candidate for further development in tuberculosis treatment.
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study identified that derivatives of imidazo[1,2-a]pyridine can inhibit disease-relevant protein kinases such as DYRK1A and CLK1 . These kinases are implicated in various diseases, including cancer and neurodegenerative disorders.
- Synthesis and Evaluation : The synthesis of this compound has been achieved through various methods involving transition metal catalysts. The resulting compounds were evaluated for their biological activities using assays like microplate Alamar Blue for anti-mycobacterial evaluation .
- Comparative Studies : Comparative analysis with structurally similar compounds has been conducted to assess variations in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Methyl substitution at position 6 | Exhibits different antibacterial activity |
5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine | Amino group at position 5 | Enhanced anticancer properties |
6-Ethoxy-3-(3-nitrophenyl)imidazo[1,2-a]pyridine | Ethoxy substitution with a nitrophenyl group | Potential use as an anti-inflammatory agent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with α-bromo ketones under solvent-free or catalytic conditions .
- Step 2: Introduction of the methoxy group at position 7 through nucleophilic substitution or oxidation-reduction reactions.
- Step 3: Attachment of the 2-nitrophenyl moiety via Suzuki-Miyaura coupling or Ullmann-type reactions, optimized for regioselectivity .
- Purification: Column chromatography or recrystallization is used to isolate the product, with yields dependent on reaction conditions (temperature, solvent polarity) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and ring fusion .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves planar arrangement of fused rings, critical for understanding π-π stacking interactions in biological systems .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
While direct data on this compound is limited, structurally similar analogs exhibit:
- Antimicrobial activity via interference with bacterial cell wall synthesis .
- Anticancer potential through kinase inhibition or apoptosis induction .
- Neuroprotective effects by modulating neurotransmitter receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the nitrophenyl incorporation step?
Contradictory reports on yields (e.g., 45–75%) highlight the need to optimize:
- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nitro group stability .
- Temperature control: Reactions above 100°C risk nitro group reduction; maintaining 80–90°C balances reactivity and stability .
- By-product analysis: Use HPLC to monitor undesired side products (e.g., dehalogenated intermediates) .
Q. How do structural modifications at the 7-methoxy or 2-nitrophenyl positions affect biological activity?
Comparative studies using analogs reveal:
-
Methoxy position: Relocating the methoxy group from position 7 to 8 reduces antimicrobial potency by 40%, likely due to altered hydrogen bonding with target enzymes .
-
Nitrophenyl substituents: Electron-withdrawing groups (e.g., -NO₂) enhance π-stacking with aromatic residues in enzyme active sites, increasing inhibition constants (Ki) by 2–3 fold compared to methyl or halogen substituents .
-
Table:
Substituent (Position) Biological Activity (IC₅₀) Target Interaction 7-OMe, 2-NO₂Ph 12 µM (Anticancer) Topoisomerase II 8-OMe, 2-NO₂Ph 22 µM (Anticancer) Reduced binding 7-OMe, 2-ClPh 18 µM (Antimicrobial) Weaker π-stacking
Q. How can molecular docking studies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Methodological solutions include:
- Docking simulations: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and identify key residues (e.g., Lys123, Asp86) critical for affinity .
- Metabolite profiling: LC-MS/MS to detect active metabolites that may explain in vivo activity absent in vitro assays .
- Free energy calculations (MM/PBSA): Quantify contributions of hydrophobic interactions vs. hydrogen bonding to prioritize structural optimizations .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Crystallization difficulties due to planar rigidity and nitro group polarity can be addressed by:
- Co-crystallization: Add small molecules (e.g., glycerol) to stabilize crystal lattices .
- Temperature gradients: Slow cooling from 60°C to 4°C promotes ordered crystal growth .
- Alternative solvents: Use tert-butanol/water mixtures to reduce dielectric constant and enhance crystal symmetry .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-6-7-16-9-12(15-14(16)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
BDRMYYYLVSDGOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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